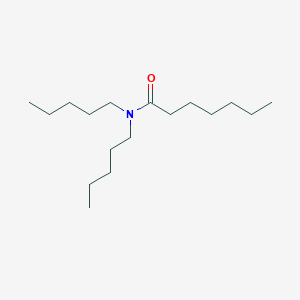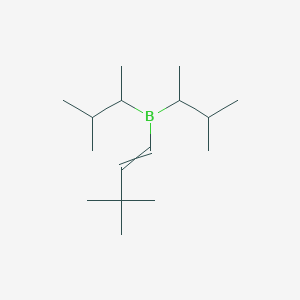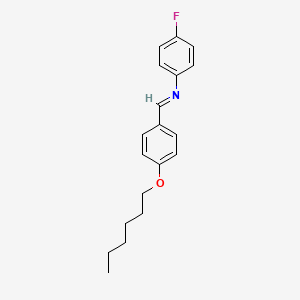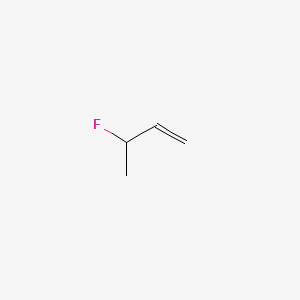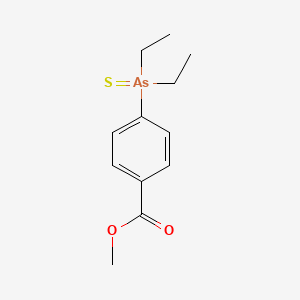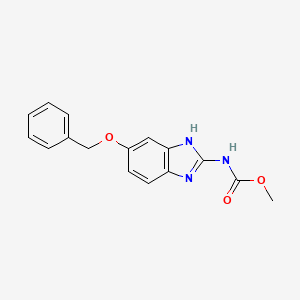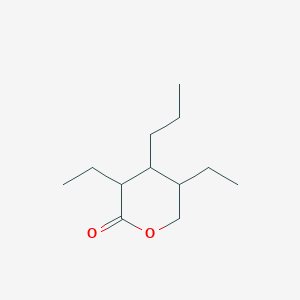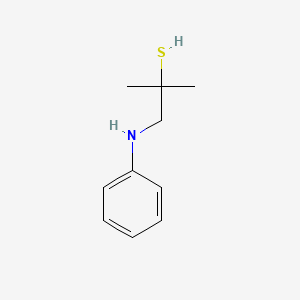
2-Propanethiol, 1-anilino-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanethiol, 1-anilino-2-methyl-: is an organic compound that belongs to the class of thiols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. . It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanethiol, 1-anilino-2-methyl- can be achieved through several methods. One common method involves the reaction of aniline with 2-methyl-2-propanethiol under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of 2-Propanethiol, 1-anilino-2-methyl- may involve more advanced techniques and equipment. The process often includes the use of high-purity reactants and precise control of reaction parameters to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Propanethiol, 1-anilino-2-methyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The aniline group can participate in substitution reactions with other reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, acids.
Major Products Formed:
Disulfides: Formed through oxidation.
Amines: Formed through reduction.
Substituted Anilines: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
2-Propanethiol, 1-anilino-2-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Propanethiol, 1-anilino-2-methyl- involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The aniline group can interact with various receptors and pathways, leading to different biological effects .
Comparación Con Compuestos Similares
- 1-Amino-2-methylpropane-2-thiol
- 2-Methyl-2-propanethiol
- 1-Anilino-2-methyl-2-propanethiol
Comparison: 2-Propanethiol, 1-anilino-2-methyl- is unique due to the presence of both an aniline and a thiol group, which allows it to participate in a wide range of chemical reactions. Its structure provides distinct reactivity compared to other similar compounds, making it valuable in various applications .
Propiedades
Número CAS |
54410-26-3 |
|---|---|
Fórmula molecular |
C10H15NS |
Peso molecular |
181.30 g/mol |
Nombre IUPAC |
1-anilino-2-methylpropane-2-thiol |
InChI |
InChI=1S/C10H15NS/c1-10(2,12)8-11-9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3 |
Clave InChI |
ZVYNGWGESDJLPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC1=CC=CC=C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-YL octadecanoate](/img/structure/B14630854.png)
![Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14630859.png)

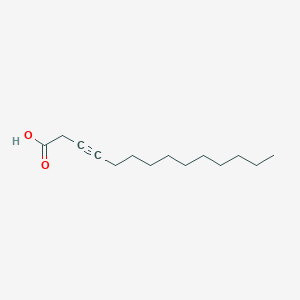
![(5aS,9aS)-4-Benzyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14630884.png)


